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Introduction

Restriction-site Associated DNA sequencing (RAD-seq) has revolutionized the field of
genomics by enabling high-throughput single nucleotide polymorphism (SNP) discovery and
genotyping at a reduced cost compared to whole-genome sequencing. The 2b-RAD method, a
specific variant of RAD-seq, utilizes type IIB restriction enzymes to generate short, uniform
DNA fragments, offering a simple and reproducible approach for genome-wide SNP analysis.[1]
[2] This application note provides a detailed bioinformatics workflow for SNP discovery from 2b-
RAD sequencing data, including experimental protocols, data analysis pipelines, and expected
results.

The 2b-RAD technique is particularly advantageous due to its streamlined library preparation
process and the consistent length of sequencing tags produced.[1][3] This uniformity simplifies
the bioinformatics analysis and reduces biases in PCR amplification.[1] The method is
applicable to a wide range of species, including those without a reference genome, making it a
versatile tool for population genetics, genetic mapping, and association studies.[4]

Experimental and Bioinformatic Workflow Overview

The overall process for 2b-RAD SNP discovery involves several key stages, from sample
preparation to the final identification of high-quality SNPs. The workflow can be broadly divided
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into a wet-lab component for library preparation and a dry-lab (bioinformatics) component for
data analysis.

A generalized workflow is depicted below:
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Caption: A high-level overview of the 2b-RAD experimental and bioinformatics workflow.
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Experimental Protocols

A detailed protocol for 2b-RAD library preparation is crucial for generating high-quality

sequencing data. The following is a summarized protocol based on established methods.[3][5]

1

I

. Genomic DNA Preparation:

Extract high-quality genomic DNA from samples. It is recommended to quantify the DNA
using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.

Aim for a DNA concentration of at least 50 ng/pL. The total amount of DNA required is
typically around 200 ng.[1]

Ensure the DNA is free of RNA and other contaminants. The A260/A280 ratio should be
between 1.8 and 2.0.

. Restriction Digest:
Digest the genomic DNA with a Type IIB restriction enzyme, such as BsaXI or Alfl.[5][6]

A typical reaction includes genomic DNA, the restriction enzyme, and the corresponding
buffer.

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for BsaXIl) for a
sufficient amount of time to ensure complete digestion.

. Adapter Ligation:

Ligate barcoded adapters to the digested DNA fragments. These adapters contain
sequences necessary for lllumina sequencing and a unique barcode for each sample.

The ligation reaction typically includes the digested DNA, T4 DNA ligase, ATP, and the
barcoded adapters.

Incubate the reaction at the appropriate temperature (e.g., 16°C) to facilitate ligation.

. PCR Amplification and Barcoding:

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://gist.github.com/scientificprotocols/04ca76786d088b9552be
https://gannet.fish.washington.edu/seashell/bu-github/paper-oly-mbdbs-gen/protocols/2bRAD_11Aug2015.pdf
https://www.cd-genomics.com/2b-rad.html
https://gannet.fish.washington.edu/seashell/bu-github/paper-oly-mbdbs-gen/protocols/2bRAD_11Aug2015.pdf
https://www.cd-genomics.com/the-advantages-and-workflow-of-2b-rad.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Perform PCR to amplify the adapter-ligated fragments and add the full lllumina sequencing
primer sequences.

e Use a high-fidelity DNA polymerase to minimize PCR errors.

e The number of PCR cycles should be kept to a minimum to avoid amplification bias.
5. Library Pooling and Sequencing:

o Quantify the individual barcoded libraries and pool them in equimolar ratios.

» Perform size selection to remove adapter dimers and other small fragments.

e The pooled library is then ready for sequencing on an Illlumina platform.

Bioinformatics Workflow and Protocols

The bioinformatics analysis of 2b-RAD data involves several steps to process the raw
sequencing reads and identify reliable SNPs. This section provides a detailed protocol using
commonly used bioinformatics tools.

Step 1: Quality Control of Raw Sequencing Data
o Objective: Assess the quality of the raw FASTQ files.
e Tool:--INVALID-LINK--
e Protocol:
o Run FastQC on each raw FASTQ file to generate a quality report.

o Examine the reports for key metrics such as per-base sequence quality, per-sequence
quality scores, and adapter content.

Step 2: Demultiplexing and Trimming

o Objective: Separate reads by sample based on their barcodes and trim low-quality bases
and adapter sequences.
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e Tool: Stacks (process_radtags)[7][8]
e Protocol:

o Create a barcode file where each line contains the barcode and the corresponding sample
name, separated by a tab.

o Run process_radtags with the raw FASTQ files, the barcode file, and the restriction
enzyme used.

o -f: Input FASTQ file.
o -0: Output directory.
o -b: Barcode file.
o -e: Restriction enzyme.
o -c: Clean data (remove reads with uncalled bases).
o -q: Quality filter (discard reads with low-quality scores).
o -r: Rescue barcodes and RAD tags.
Step 3: De Novo Assembly (for species without a reference genome)

o Objective: Cluster reads into stacks (loci) for each individual and create a catalog of all loci
across the population.

o Tool: Stacks (ustacks, cstacks, sstacks)[7][9]

e Protocol:

[e]

Run ustacks for each sample to create stacks of identical reads.

o

Run cstacks to build a catalog of consensus loci from all samples.

[¢]

Run sstacks to match the stacks from each individual against the catalog.
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Step 4: Alignment to a Reference Genome (Optional)
« Objective: Align the quality-filtered reads to a reference genome.
» Tool: BWA or Bowtie2
» Protocol:
o Index the reference genome.
o Align the demultiplexed and trimmed reads from each sample to the indexed genome.
Step 5: SNP Calling
o Objective: Identify SNPs from the aligned reads or the de novo assembled stacks.
o Tool: Stacks (gstacks) or other variant callers like GATK or SAMtools.
e Protocol (using Stacks):
o Run gstacks to call SNPs and genotypes from the assembled data.
Step 6: SNP Filtering
o Objective: Filter the raw SNP calls to remove potential false positives.
o Tool: Stacks (populations) or VCFtools.
e Protocol (using Stacks populations):

o Run the populations program to apply various filters, such as minor allele frequency,
missing data, and Hardy-Weinberg equilibrium.

o -r: Minimum percentage of individuals in a population required to process a locus for that
population.

o --min-maf: Minimum minor allele frequency.

o --max-obs-het: Maximum observed heterozygosity.
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o --write-single-snp: Output only the first SNP per locus.

Data Presentation

The following tables summarize typical quantitative data expected from a 2b-RAD sequencing

experiment. The values are illustrative and can vary depending on the species, DNA quality,

and sequencing depth.

Table 1. Sequencing and Data Filtering Statistics

Representative Value

Metric Description
Range
The total number of
Raw Reads per Sample 1 - 10 million sequencing reads obtained for
each individual sample.
The percentage of reads
% Reads Passing Qualit remaining after removing low-
_ J Y 85 - 95% _ 9 9
Filters quality reads and adapter
sequences.
The average number of times
each locus is sequenced
Mean Read Depth per Locus 20x - 100x across all individuals. A higher

depth increases confidence in

genotype calls.[1]

Number of Loci Identified

10,000 - 100,000

The total number of unique
RAD loci identified across all

samples.

Table 2: SNP Discovery and Filtering Summary
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. Representative Value L.
Metric Description
Range

The total number of SNPs
Raw SNPs Identified 5,000 - 50,000 called before any filtering is
applied.

The number of high-quality
SNPs remaining after applying

Filtered SNPs 1,000 - 20,000 ) )
filters for minor allele
frequency, missing data, etc.
The percentage of individuals
o o for which a genotype could not
% Missing Data per SNP < 10% (after filtering)

be determined at a given SNP

locus.

The frequency of the less
common allele in the
) o population. Filtering for a
Minor Allele Frequency (MAF) > 0.05 (after filtering) o
minimum MAF removes rare
variants that may be

sequencing errors.

Logical Relationship Diagram for SNP Filtering

The following diagram illustrates the logical steps involved in filtering raw SNP calls to obtain a
high-confidence dataset.
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Caption: A flowchart detailing the sequential filtering steps for raw SNP data.

Conclusion

The 2b-RAD methodology provides a robust and efficient approach for SNP discovery in a wide
range of organisms. The bioinformatics workflow presented here, utilizing standard tools like
FastQC and Stacks, offers a clear path from raw sequencing data to a high-quality set of SNPs
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suitable for various downstream genetic analyses. By following these detailed protocols and
considering the expected data outputs, researchers can effectively leverage 2b-RAD
sequencing for their specific research questions in population genomics, molecular breeding,
and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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